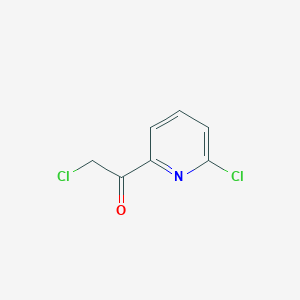

2-Chloro-1-(6-chloropyridin-2-YL)ethanone

Description

Contextual Significance in Heterocyclic Synthesis

Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are a cornerstone of modern chemical synthesis. The pyridine (B92270) ring system is one of the most extensively utilized heterocycles in drug design due to its profound impact on pharmacological activity. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is crucial for the interaction of a drug molecule with its biological target, potentially enhancing its pharmacokinetic properties. nih.gov

The significance of molecules like 2-Chloro-1-(6-chloropyridin-2-yl)ethanone lies in their role as intermediates for the synthesis of novel heterocyclic systems. amazonaws.com The strategic placement of chloro substituents on the pyridine core allows for selective chemical modifications, such as nucleophilic substitution reactions, enabling chemists to introduce new functional groups and build molecular complexity. This strategic functionalization is a key principle in the design and synthesis of new therapeutic agents and other advanced materials.

Overview of Halogenated Pyridyl Ethanone (B97240) Derivatives in Organic Research

Halogenation is a powerful tool in organic synthesis, and the introduction of halogen atoms onto a pyridine ring is a common strategy to prepare it for further chemical transformations. researchgate.netchemrxiv.org Halogenated pyridines are crucial precursors for a vast array of derivatives needed for drug and agrochemical development. researchgate.netchemrxiv.org The chlorine atoms act as leaving groups, facilitating cross-coupling and substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The ethanone (-C(O)CH₂) portion of the molecule is also critically important. When a chlorine atom is attached to the carbon adjacent to the carbonyl group, as in this compound, it forms an α-chloro ketone. This functional group is a potent electrophile, readily reacting with a wide range of nucleophiles. This reactivity is harnessed by synthetic chemists to forge new bonds and assemble complex target molecules.

Therefore, the combination of a halogenated pyridine ring with an α-chloroethanone side chain creates a bifunctional reagent with significant potential in organic synthesis. These derivatives serve as versatile platforms for generating libraries of novel compounds for screening in drug discovery and agrochemical research programs. The properties of this compound and its isomers are summarized in the table below, highlighting their role as chemical building blocks.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | N/A | C₇H₅Cl₂NO | 190.03 |

| 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | 136592-00-2 | C₇H₅Cl₂NO | 190.03 |

| 2-Chloro-1-(4-chloropyridin-2-yl)ethanone | 1357946-32-7 | C₇H₅Cl₂NO | 190.03 |

| 1-(2-Chloro-6-methylpyridin-4-yl)ethanone | 890406-52-7 | C₈H₈ClNO | 169.61 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(6-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZNMLMMOVMJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573994 | |

| Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152356-58-6 | |

| Record name | 2-Chloro-1-(6-chloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 1 6 Chloropyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions at the Alpha-Halo Carbonyl Moiety

The presence of a chlorine atom on the carbon adjacent (in the alpha position) to the carbonyl group makes this site highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond and stabilizes the transition state of substitution reactions, making the alpha-chlorine an excellent leaving group.

Reactivity with Nitrogen Nucleophiles (Amines, Hydrazines)

The alpha-halo carbonyl moiety readily reacts with a wide range of nitrogen-based nucleophiles. Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, can displace the alpha-chlorine atom to form alpha-amino ketones and related structures, which are valuable intermediates in medicinal chemistry.

For instance, the reaction with hydrazine hydrate (B1144303) is a key transformation. In a related synthesis starting from 2,6-dichloropyridine, treatment with hydrazine hydrate yields 2-chloro-6-hydrazinopyridine. psu.edusigmaaldrich.com This hydrazino derivative can then be reduced to form the corresponding aminopyridine. psu.edu This sequence highlights the utility of hydrazine in introducing a nitrogen functional group onto the chloropyridine scaffold. The reaction of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone with hydrazine would be expected to proceed similarly, yielding 2-hydrazino-1-(6-chloropyridin-2-yl)ethanone.

General reaction with primary amines (R-NH₂) would produce 2-(alkylamino)-1-(6-chloropyridin-2-yl)ethanone derivatives. These reactions are typically carried out in polar aprotic solvents to facilitate the substitution process.

Reactions with Oxygen (Alkoxides, Hydrolysis) and Sulfur Nucleophiles (Thiols)

Oxygen and sulfur nucleophiles also readily participate in substitution reactions at the alpha-carbon.

Reactions with Alkoxides and Hydrolysis: Reaction with an alkoxide, such as sodium methoxide (B1231860) in methanol, can lead to two competing pathways: nucleophilic substitution (SN2) to give the α-methoxy ketone, and elimination (E2) to form an enol ether. doubtnut.comyoutube.com The predominant product depends on the reaction conditions and the structure of the substrate. Hydrolysis, through reaction with water, is expected to produce the corresponding α-hydroxy ketone, 2-hydroxy-1-(6-chloropyridin-2-yl)ethanone. This transformation is a common reaction for α-haloketones. nih.govresearchgate.net

Reactions with Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that can effectively displace the alpha-chlorine. This reaction leads to the formation of α-thio ketones, such as 2-(alkylthio)-1-(6-chloropyridin-2-yl)ethanone, which are versatile synthetic intermediates.

Carbonyl Group Reductions and Derivatization

The ketone's carbonyl group is a key site for reduction reactions, which can be tailored to achieve specific stereochemical outcomes, yielding valuable chiral secondary alcohols.

Stereoselective Reduction to Chiral Secondary Alcohols

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol, 2-Chloro-1-(6-chloropyridin-2-yl)ethanol, can be achieved with high stereoselectivity. This is particularly important for the synthesis of enantiomerically pure pharmaceutical compounds.

Enzymatic reduction using ketoreductases (KREDs) is a powerful method for this purpose. Studies on analogous α-chloro ketones have demonstrated the efficacy of this approach. For example, a mutant ketoreductase from Lactobacillus kefiri has been used for the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with excellent conversion and enantiomeric excess (>99% ee). This highlights the potential for developing a highly selective enzymatic process for the title compound.

| Substrate | Biocatalyst | Product Configuration | Conversion | Enantiomeric Excess (ee) |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | KRED from Lactobacillus kefiri (mutant) | (S) | >99% | >99% |

| 2-chloro-1-(3,4-difluorophenyl)ethanone | KRED KR-01 | (S) | ~100% | >99.9% |

This table presents data for analogous compounds, illustrating the potential for stereoselective reduction of this compound using similar biocatalytic methods.

Mechanistic Aspects of Hydride Reductions

Chemical reduction of the carbonyl group is commonly performed using hydride reagents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com The mechanism involves two main steps. pressbooks.pub

Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.ukrsc.org This is the rate-determining step and results in the formation of a C-H bond, breaking the C=O pi bond, and creating a negatively charged alkoxide intermediate. pressbooks.pub

Protonation: The resulting alkoxide is then protonated during an aqueous or mild acid workup step, yielding the final secondary alcohol product. masterorganicchemistry.comchemguide.co.uk

It is mechanistically significant that only the first of the four hydride ions comes from NaBH₄ directly. cdnsciencepub.com The initial reaction forms an alkoxyborohydride intermediate, which then acts as the hydride donor for the subsequent reduction of three additional ketone molecules. cdnsciencepub.com Therefore, intermediate alkoxyborohydrides are the primary reducing species for the majority of the ketone. cdnsciencepub.com

Oxidative Transformations of the Pyridine (B92270) Ring and Side Chain

Both the pyridine ring and the ethanone (B97240) side chain can undergo oxidative transformations, leading to different classes of compounds.

Pyridine Ring Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This is a common reaction for pyridine and its derivatives, including 2-chloropyridine. wikipedia.orgchempanda.com The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide in a process activated by carbonate species. nih.gov The formation of the N-oxide, 2-Chloro-1-(6-chloro-1-oxido-pyridin-2-yl)ethanone, alters the electronic properties of the ring, potentially activating it for further functionalization or protecting it from certain reactions. nih.gov

Side Chain Oxidation: While the α-chloro ketone moiety is relatively stable, the side chain can be oxidized under vigorous conditions. Strong oxidizing agents, such as potassium permanganate, can potentially cleave the bond between the carbonyl carbon and the α-carbon. This type of oxidative cleavage would transform the acetyl group into a carboxylic acid, resulting in the formation of 6-chloropyridine-2-carboxylic acid (6-chloropicolinic acid). This reaction is analogous to the vigorous oxidation of certain ketones that yields carboxylic acids. byjus.comlearncbse.in

Rearrangement Reactions and Fragmentation Pathways

The structural features of this compound make it susceptible to specific rearrangement and fragmentation reactions, which are crucial for both synthetic applications and analytical characterization.

One of the most characteristic rearrangement reactions for α-halo ketones is the Favorskii rearrangement . wikipedia.orgddugu.ac.in This reaction typically occurs in the presence of a base, such as an alkoxide or hydroxide, and leads to the formation of carboxylic acid derivatives. wikipedia.org For this compound, treatment with a base like sodium methoxide would be expected to yield a rearranged ester product.

The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org The base abstracts an acidic α-proton from the carbon adjacent to the carbonyl group, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing it to form a strained bicyclic cyclopropanone intermediate. Subsequent attack of the alkoxide on the carbonyl carbon of this intermediate leads to the opening of the three-membered ring to form the most stable carbanion, which is then protonated to give the final rearranged product, a methyl (6-chloropyridin-2-yl)acetate.

In cases where the α-halo ketone lacks enolizable α'-hydrogens, a quasi-Favorskii or semi-benzilic acid type rearrangement can occur. However, this compound possesses an enolizable proton, making the cyclopropanone pathway the more probable route.

A related photochemical rearrangement, the photo-Favorskii reaction , also exists for α-halo ketones, proceeding through a triplet diradical intermediate. wikipedia.org

The fragmentation of this compound under mass spectrometry (MS) conditions is predictable based on the established fragmentation patterns of ketones, pyridines, and chlorinated compounds. The presence of two chlorine atoms (35Cl and 37Cl isotopes in a ~3:1 ratio) would lead to characteristic isotopic patterns for fragments containing one or both chlorine atoms. uni.lu

Upon electron ionization (EI), the molecule would form a molecular ion peak. Due to the presence of two chlorine atoms, the molecular ion region would exhibit a characteristic pattern of peaks at M, M+2, and M+4 with relative intensities determined by the isotopic abundance of chlorine.

Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon atoms is a common fragmentation pathway for ketones. This could lead to the formation of the [6-chloropyridin-2-yl-C≡O]+ acylium ion or the [CH2Cl]+ ion. The acylium ion could further lose a molecule of carbon monoxide.

Loss of Chlorine: Fragmentation can occur through the loss of a chlorine radical from the chloroacetyl group or the pyridine ring.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN.

| Plausible Fragment Ion | m/z (for 35Cl) | Origin |

|---|---|---|

| [C₅H₃ClN-CO-CH₂Cl]⁺ | 189 | Molecular Ion |

| [C₅H₃ClN-CO]⁺ | 140 | α-Cleavage (loss of CH₂Cl) |

| [C₅H₃ClN]⁺ | 112 | Loss of CO from acylium ion |

| [CH₂Cl]⁺ | 49 | α-Cleavage (loss of pyridylcarbonyl radical) |

| [C₅H₃ClN-CO-CH₂]⁺ | 154 | Loss of Cl radical from the side chain |

Photochemical and Electrochemical Reactivity Investigations

The presence of a carbonyl group and a halogenated aromatic system in this compound suggests a rich and complex photochemical and electrochemical profile.

The photochemistry of ketones is well-studied and often involves Norrish Type I and Type II reactions. researchgate.net For this compound, a Norrish Type I reaction would involve the homolytic cleavage of the C-C bond between the carbonyl group and the chloromethyl group or the pyridyl ring upon photoexcitation. This would generate a pyridylcarbonyl radical and a chloromethyl radical, or a 6-chloropyridin-2-yl radical and a chloroacetyl radical. These radical intermediates could then undergo various secondary reactions such as recombination, decarbonylation, or hydrogen abstraction.

A Norrish Type II reaction involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. In the case of this compound, this pathway is not possible due to the absence of a γ-hydrogen on the substituent attached to the carbonyl group.

Furthermore, the presence of the chloropyridyl moiety can influence the photochemical behavior. Photolysis of α-chloroacetophenones has been shown to lead to 1,2-aryl migration, a process that is often dependent on the solvent system. researchgate.net Similar rearrangements could be envisioned for the subject compound. The photolysis of certain chloropyrimidines is known to proceed via heterolytic or homolytic cleavage of the C-Cl bond, leading to hydroxylation or dimerization products, respectively.

The electrochemical behavior of this compound is expected to be characterized by the reduction of the carbonyl group and the carbon-chlorine bonds. The reduction of α-halo ketones can proceed via a two-electron process to form an enolate, which can then be protonated to yield the corresponding ketone, 1-(6-chloropyridin-2-yl)ethanone. sigmaaldrich.com

The chloropyridine ring also possesses electroactive sites. The reduction of chloropyridine derivatives has been studied, and the ease of reduction is dependent on the position of the chlorine atom. utexas.edu In aprotic media, the reduction of chloropyridines can lead to the formation of radical anions. The electrochemical reduction of molecular oxygen can generate superoxide (B77818) ions, which have been shown to induce Favorskii rearrangements in chlorinated keto esters. ddugu.ac.in A similar reactivity could be anticipated for this compound.

An electrochemical approach has also been developed for the chlorination of aminophenol derivatives using dichloromethane (B109758) as both the solvent and chlorine source, highlighting the potential for electrochemical methods in modifying such halogenated compounds. rsc.org

Catalytic Transformations Utilizing the Halogenated Pyridyl Ketone Substructure

The two distinct carbon-chlorine bonds in this compound offer opportunities for selective catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The chlorine atom on the pyridine ring is an aryl chloride, while the chlorine on the acetyl group is an α-chloro ketone. The reactivity of these two sites in cross-coupling reactions can differ, potentially allowing for selective functionalization. Generally, aryl chlorides are less reactive than aryl bromides or iodides in palladium-catalyzed reactions, often requiring more specialized catalyst systems.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, is a versatile method for forming C-C bonds. acs.org It is conceivable that this compound could undergo Suzuki-Miyaura coupling at the C-6 position of the pyridine ring with an aryl or vinyl boronic acid. This would require a suitable palladium catalyst and base. The reactivity of the chloroacetyl group under these conditions would need to be considered, as side reactions could occur.

| Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane |

| Pd₂(dba)₃ | RuPhos, BrettPhos | Cs₂CO₃, K₂CO₃ | THF, DME |

| Pd(PPh₃)₄ | - | Na₂CO₃, K₃PO₄ | Toluene/Water |

The Heck-Mizoroki reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could potentially be employed to functionalize the 6-position of the pyridine ring of this compound. The reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, and reaction conditions would be critical to achieve good yields and selectivity.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce an alkynyl group at the 6-position of the pyridine ring. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org Successful Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been reported, suggesting that similar transformations could be feasible for the title compound. soton.ac.uk

Advanced Analytical Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-1-(6-chloropyridin-2-yl)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of its structure.

Proton (¹H) NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. Based on the structure of this compound, the following proton signals are predicted:

A singlet for the two protons of the chloromethyl group (-CH₂Cl), expected to appear in the downfield region (typically δ 4.5-5.0 ppm) due to the electron-withdrawing effects of the adjacent carbonyl group and chlorine atom.

The pyridine (B92270) ring protons would exhibit a characteristic splitting pattern for a 2,6-disubstituted pyridine. There are three aromatic protons. The proton at position 4 would likely appear as a triplet, while the protons at positions 3 and 5 would appear as doublets. Their chemical shifts would be in the aromatic region (δ 7.5-8.5 ppm).

Carbon-13 (¹³C) NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected:

A signal for the carbonyl carbon (C=O) in the highly deshielded region (δ 190-200 ppm).

A signal for the chloromethyl carbon (-CH₂Cl) (typically δ 40-50 ppm).

Five signals for the pyridine ring carbons. The two carbons bearing a chlorine atom (C2 and C6) would be significantly downfield, as would the other carbons of the heterocyclic ring.

The following tables summarize the predicted NMR data.

Predicted ¹H NMR Data for this compound Note: This table is based on theoretical predictions and known chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂Cl | 4.5 - 5.0 | Singlet (s) | N/A |

| Pyridinyl-H4 | 7.8 - 8.2 | Triplet (t) | ~7-8 |

| Pyridinyl-H3 | 7.6 - 7.9 | Doublet (d) | ~7-8 |

| Pyridinyl-H5 | 7.5 - 7.8 | Doublet (d) | ~7-8 |

Predicted ¹³C NMR Data for this compound Note: This table is based on theoretical predictions. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Pyridinyl-C2 | 150 - 155 |

| Pyridinyl-C6 | 150 - 155 |

| Pyridinyl-C4 | 138 - 142 |

| Pyridinyl-C3 | 122 - 126 |

| Pyridinyl-C5 | 120 - 124 |

| -CH₂Cl | 40 - 50 |

While less common, heteronuclear NMR can provide further structural confirmation. Nitrogen-15 (¹⁵N) NMR spectroscopy would be useful for characterizing the pyridine nitrogen atom. The chemical shift of the nitrogen would be influenced by the electronic effects of the two substituents on the ring (the chloro and chloroacetyl groups), providing insight into the electronic structure of the heterocyclic core. No fluorine atoms are present in this molecule, so ¹⁹F NMR is not applicable.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between the adjacent protons on the pyridine ring (H3 with H4, and H4 with H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals of the -CH₂Cl group and the pyridine protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for connecting different parts of the molecule. Key expected correlations would include the -CH₂- protons to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring. Additionally, the pyridine protons would show correlations to neighboring ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could show a correlation between the -CH₂- protons and the H3 proton of the pyridine ring, further confirming the geometry around the C2-carbonyl bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic pattern.

Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₅³⁵Cl₂NO | [M]⁺ | 188.9748 |

| [M+H]⁺ | 189.9821 | |

| [M+Na]⁺ | 211.9640 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, [M+H]⁺) which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the original molecule.

For this compound, key predicted fragmentation pathways would include:

Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) to form the 6-chloropyridin-2-yl-carbonyl cation.

Loss of Carbon Monoxide: Subsequent loss of CO from the acylium ion.

Cleavage of the Pyridine Ring: Fragmentation of the heterocyclic ring structure.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

The characteristic isotopic signature of chlorine-containing fragments would be observable throughout the MS/MS spectrum, aiding in the identification of the fragments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

No published X-ray crystallographic data for this compound could be located. This technique would be invaluable for determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental crystallographic data, the specific bond lengths, bond angles, and torsional angles for this compound remain undetermined.

Crystal Packing Analysis and Intermolecular Interactions

An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, is not possible without the crystal structure of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Specific FT-IR and Raman spectra for this compound are not available in the surveyed literature. These spectroscopic methods would provide characteristic vibrational frequencies for the functional groups present in the molecule, such as the C=O (carbonyl), C-Cl (chloro), and the pyridine ring vibrations.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

No UV-Vis spectroscopic data for this compound has been found. This analysis would reveal information about the electronic transitions within the molecule, offering insights into its conjugation and chromophoric properties.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

There is no specific information available regarding the analysis of this compound using coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). These powerful methods are essential for the separation, identification, and quantification of the compound in complex mixtures.

Research Applications As a Versatile Synthetic Building Block

Precursor in Pharmaceutical and Medicinal Chemistry

There is no available scientific literature detailing the use of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone as a direct precursor in the specified areas of pharmaceutical and medicinal chemistry.

Synthesis of Enzyme Inhibitors (e.g., Kinase Inhibitors, Protease Inhibitors)

No studies were found that document the application of this compound in the synthesis of kinase, protease, or other enzyme inhibitors.

Development of Antimicrobial and Antifungal Agents

Specific research detailing the role of this compound as a building block for new antimicrobial or antifungal agents is not present in the surveyed scientific literature.

Exploration of Anticancer and Antitubercular Scaffolds

The exploration of this compound for creating anticancer or antitubercular scaffolds has not been reported in published research. While related pyridine (B92270) compounds are investigated for such activities, data on this specific molecule is absent.

Building Blocks for Neuroactive Compounds and Receptor Agonists

Information regarding the use of this compound as a synthetic starting material for neuroactive compounds or receptor agonists is not available in the public domain.

Intermediate in Agrochemical Development

No specific patents or research articles were identified that describe this compound as an intermediate in the development of the agrochemicals listed below. Research in this area often focuses on other pyridine-based structures.

Design and Synthesis of Insecticides, Herbicides, and Fungicides

There are no detailed research findings or patents available that connect this compound to the design and synthesis of insecticides, herbicides, or fungicides.

Development of Crop Protection Agents with Novel Modes of Action

The chemical scaffold of this compound is of significant interest in the development of novel crop protection agents, particularly insecticides. The presence of the chloropyridinyl moiety is a key feature in a number of modern insecticides. The search for new pesticides is driven by the need to overcome resistance to existing products and to find compounds with more favorable environmental and toxicological profiles.

Research into new insecticides is increasingly focused on discovering novel modes of action to combat resistance. google.com Traditional insecticides often target the nervous system of insects, for example by inhibiting the enzyme acetylcholinesterase or by modulating sodium channels. youtube.com However, overuse of these chemicals has led to the selection of resistant insect populations.

A notable example of an insecticide with a novel mode of action that shares structural similarities with this compound is Pyridalyl. sumitomo-chem.co.jp Pyridalyl is highly effective against lepidopteran and thysanopteran pests and shows no cross-resistance with existing insecticides. researchgate.net Its mode of action is thought to be different from any other existing insecticide. sumitomo-chem.co.jp Studies suggest that Pyridalyl's insecticidal activity may be related to the generation of reactive oxygen species (ROS) following metabolic activation by cytochrome P450 enzymes in the insect. researchgate.netnih.gov This leads to damage to cellular components and ultimately results in necrotic cell death. nih.gov The unique symptoms of poisoning, such as the blackening of the treated skin at sub-lethal doses, further indicate a distinct mechanism of action. sumitomo-chem.co.jp

The development of insecticides with new modes of action, such as Pyridalyl, is a key strategy in modern pest management. nih.gov The structural components of this compound, specifically the dichloropyridinyl group, make it a valuable starting material or intermediate for the synthesis of new insecticidal compounds with potentially novel mechanisms of action. The reactivity of the α-chloro ketone moiety allows for a variety of chemical modifications, enabling the creation of a diverse library of derivatives for biological screening.

Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring a reactive α-chloro ketone and a chloropyridine ring, presents opportunities for its application in materials science and polymer chemistry. Both the chlorine atoms and the ketone group can be utilized in polymerization and cross-linking reactions.

Synthesis of Functional Polymers and Cross-linking Agents

The presence of two reactive chlorine atoms in this compound suggests its potential as a monomer or a cross-linking agent in the synthesis of functional polymers. The chlorine on the pyridine ring can undergo nucleophilic substitution, which is a common reaction for producing pyridine derivatives. nih.gov This reactivity allows for the incorporation of the pyridinyl ketone moiety into polymer chains.

The polymerization of chloropyridine derivatives has been explored, and it has been shown that 4-chloropyridine can undergo polycondensation. researchgate.net While the polymerization of 2-chloropyridine itself is less straightforward, its derivatives can be used in the synthesis of more complex polymeric structures. For instance, pyridine-grafted copolymers have been synthesized for various applications. mdpi.com

The ketone functional group in this compound offers another route for its use in polymer chemistry. Ketones can be targeted by specific cross-linking agents, such as those containing hydrazide or alkoxyamine groups, which react with carbonyls to form stable linkages. thermofisher.com While aldehydes are more reactive, ketones can also participate in these reactions, especially in the presence of catalysts. This reactivity could be exploited to use this compound or polymers derived from it as cross-linking agents to improve the mechanical and thermal properties of materials.

The following table summarizes the potential reactive sites of this compound for polymer synthesis and cross-linking:

| Reactive Site | Potential Reactions | Application |

| Chlorine on Pyridine Ring | Nucleophilic Substitution | Monomer for polymerization |

| Chlorine on Ethanone (B97240) | Nucleophilic Substitution | Monomer for polymerization, Grafting |

| Ketone Group | Reaction with hydrazides, alkoxyamines | Cross-linking site |

Precursors for Optoelectronic Materials and Nonlinear Optical (NLO) Applications

Pyridine derivatives are a class of compounds that have attracted significant interest for their potential applications in optoelectronics and as nonlinear optical (NLO) materials. ias.ac.inmdpi.com NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies such as optical signal processing and optical limiting. ias.ac.in The NLO response of organic molecules is often associated with the presence of donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. acs.org

The structure of this compound contains a pyridine ring, which can act as a π-system. The chlorine atoms and the ketone group are electron-withdrawing, which can create a charge imbalance across the molecule, a key requirement for NLO activity. By modifying the structure, for example by introducing electron-donating groups, the NLO properties could be enhanced.

Research has shown that pyridine N-oxides can be incorporated into polymers to create NLO materials. cambridge.org Furthermore, computational studies on pyridine derivatives have been used to predict their NLO properties and guide the synthesis of new materials. ias.ac.in The synthesis of 2,6-bis(2-anilinoethynyl)pyridine scaffolds has been explored for their optoelectronic properties as potential anion sensors, demonstrating the versatility of the pyridine core in this field. rsc.org

The potential of this compound as a precursor for NLO materials is summarized in the table below:

| Structural Feature | Role in NLO Properties | Potential Modification |

| Pyridine Ring | π-conjugated system | Extend conjugation |

| Chlorine Atoms | Electron-withdrawing group | Substitution with donor groups |

| Ketone Group | Electron-withdrawing group | Derivatization to enhance charge transfer |

Ligand Design for Catalysis

The this compound molecule possesses key functional groups that make it a valuable precursor for the synthesis of ligands for catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as donor atoms to coordinate with metal centers, forming stable metal complexes.

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis. mdpi.com The development of new chiral ligands is crucial for advancing this field. This compound can serve as a starting material for the synthesis of chiral ligands.

One common strategy for creating chiral ligands from ketones is through asymmetric reduction to form chiral alcohols or through reductive amination to produce chiral amines. nih.gov For example, chiral 1,2-amino alcohols are an important class of ligands and can be synthesized from α-ketoamines. nih.gov The ketone in this compound can be converted to a chiral center, and the resulting molecule can then be used as a ligand.

The synthesis of chiral ligands often involves multi-step procedures starting from readily available precursors. mdpi.com The reactivity of the α-chloro group in this compound allows for further functionalization, which can be used to introduce additional coordinating groups or to tune the steric and electronic properties of the ligand. Chiral pyridinyl peptide ligands have shown promise in asymmetric catalysis, highlighting the utility of the pyridine scaffold in ligand design. researchgate.net

Metal Complex Formation and Catalytic Activity Studies

Pyridyl-ketone ligands are known to form stable complexes with a variety of transition metals, and these complexes can exhibit catalytic activity. acs.org The nitrogen atom of the pyridine and the oxygen atom of the ketone can act as a bidentate chelating ligand, binding to a metal center to form a stable ring structure.

Palladium complexes with pyridyl-ketone ligands have been synthesized and their catalytic activity in C-C coupling reactions, such as the Heck reaction, has been investigated. acs.org The electronic properties of the pyridine ring can be modified by substituents, which in turn affects the catalytic activity of the corresponding metal complexes. nih.gov

The formation of metal complexes with ligands derived from this compound could lead to catalysts with novel properties. The presence of the chlorine atoms on the pyridine ring could influence the electronic properties of the ligand and the catalytic activity of the metal complex. For instance, pyridinium amidate (PYA) ligands, which are structurally related, have been shown to stabilize metal complexes and lead to highly active catalysts for ketone α-arylation. nih.gov

The table below outlines the potential of this compound in ligand design and catalysis:

| Feature | Application in Catalysis |

| Pyridyl-ketone scaffold | Bidentate ligand for metal coordination |

| Ketone group | Precursor for chiral centers in asymmetric ligands |

| Chlorine substituents | Tuning of electronic properties of the ligand and catalyst |

Computational Chemistry and Cheminformatics in Compound Research

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

No published studies utilizing Density Functional Theory (DFT) to determine the optimized geometry and vibrational frequencies of 2-Chloro-1-(6-chloropyridin-2-yl)ethanone were found.

Ab Initio Methods for Electronic Properties

There is no available research that employs ab initio methods to calculate the electronic properties, such as molecular orbital energies or electron density distribution, of this compound.

Topological and Physicochemical Descriptors Calculation

Surface Area, Volume, and Shape Analysis

Specific calculations or analyses of the surface area, volume, and shape of this compound are not available in the scientific literature.

Aromaticity and Electrostatic Potential Mapping

No studies were identified that have calculated the aromaticity indices or generated an electrostatic potential map for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

A search for molecular dynamics simulations to investigate the conformational landscape and intermolecular interactions of this compound yielded no results.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally benign chemical processes, research is increasingly focused on developing sustainable and green synthetic routes for 2-Chloro-1-(6-chloropyridin-2-yl)ethanone. mdpi.commdpi.com

Solvent-Free Reactions and Renewable Feedstocks

The principles of green chemistry encourage the reduction or elimination of hazardous solvents and the use of renewable starting materials. mdpi.comrasayanjournal.co.in While specific solvent-free methods for the synthesis of this compound are still an emerging area, the broader field of organic synthesis is actively exploring these avenues. mdpi.com One area of significant interest is the use of biomass-derived feedstocks. youtube.com Lignocellulosic biomass, a plentiful and renewable resource, is a source of aromatic compounds that could potentially be converted into pyridine-based structures. nih.govkit.edu For instance, aldehydes and ketones present in biomass can react with ammonia (B1221849) to form pyridines through aromatization. acsgcipr.org Additionally, furans, which can be produced from C5 and C6 sugars, are viable precursors for pyridine (B92270) synthesis. acsgcipr.org The thermocatalytic conversion and ammonization of waste polylactic acid over zeolites also presents a potential route to producing pyridines from renewable sources. acsgcipr.org

Catalysis for Enhanced Atom Economy and Reduced Waste

Catalysis is a cornerstone of green chemistry, aiming to improve reaction efficiency and minimize waste. mdpi.combuecher.de The concept of atom economy, which measures the proportion of reactant atoms that are incorporated into the final product, is a key metric in this regard. researchgate.net Catalytic approaches can facilitate reactions that are otherwise energetically unfavorable, thereby enabling more atom-efficient synthetic pathways. buecher.de For the synthesis of pyridine derivatives, various catalytic systems are being explored. For example, metal-catalyzed acceptorless coupling and one-pot reactions using recyclable catalysts can improve atom economy and prevent the generation of hazardous waste. mdpi.com The development of new catalytic processes, such as those using inexpensive and recyclable heterogeneous catalysts, can significantly reduce the environmental impact of synthesis. buecher.de

Integration with Supramolecular Chemistry and Self-Assembly

The pyridine moiety within this compound offers opportunities for its integration into the field of supramolecular chemistry. Pyridine and its derivatives are known to be important compounds in the chemical industry and can serve as building blocks in supramolecular assemblies. acs.org The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes it a valuable component in the design of self-assembling systems. While specific research on the supramolecular chemistry of this compound is not yet extensive, the principles governing the behavior of other pyridyl-containing molecules suggest potential applications. For instance, pyridinium-derived zwitterions have been shown to form a variety of supramolecular structures. rsc.org The exploration of host-guest chemistry, where a host molecule can selectively bind a guest molecule, is another promising avenue. acs.org

High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery and optimization of reactions for synthesizing this compound and its derivatives, high-throughput experimentation and automated synthesis are becoming increasingly important. researchgate.net Automated flow synthesis platforms, which allow for rapid reaction screening and optimization, are particularly well-suited for this purpose. researchgate.net These systems enable chemists to quickly explore a wide range of reaction conditions, leading to the rapid identification of optimal synthetic routes. researchgate.net Continuous flow synthesis can also offer advantages in terms of safety and scalability, particularly for reactions involving energetic intermediates. researchgate.net The development of modular and automated synthesis workflows, sometimes incorporating robotics, allows for the efficient production of libraries of compounds for further study. nih.govyoutube.com

Advanced Spectroscopic Techniques for In Situ Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization. Advanced spectroscopic techniques are powerful tools for the real-time, in-situ monitoring of the synthesis of this compound. perkinelmer.com Techniques such as Fourier Transform Infrared (FT-IR), Near-Infrared (NIR), and Raman spectroscopy can provide detailed chemical information about a reaction as it progresses. perkinelmer.comuib.nouib.no These methods allow for the tracking of reactant consumption and product formation in real-time, which is essential for determining reaction endpoints and identifying the formation of any intermediates or byproducts. uib.nouib.no The coupling of these spectroscopic techniques with multivariate data analysis can provide a deeper understanding of the reaction landscape. uib.no Emerging techniques like 2D-IR spectroscopy and time-resolved infrared (TRIR) spectroscopy offer even more detailed insights into molecular interactions and reaction dynamics on very fast timescales. numberanalytics.com

Artificial Intelligence and Machine Learning in Reaction Prediction and Property Forecasting

Furthermore, ML models, particularly those based on quantitative structure-property relationships (QSPR), can be used to forecast the physicochemical properties of this compound and its derivatives. researchgate.netresearchgate.net By analyzing the molecular structure, these models can predict properties such as solubility, melting point, and potential biological activity. chemrxiv.orgnih.govnih.gov This predictive power is invaluable in the early stages of drug discovery and materials science, allowing for the virtual screening of large numbers of compounds to identify those with the most promising characteristics. researchgate.netnih.gov The integration of AI and ML into the research workflow for this compound holds the potential to accelerate innovation and lead to the discovery of new applications for this versatile compound.

Multidisciplinary Research at the Interface of Chemistry and Biology

The exploration of novel chemical entities with potential therapeutic applications lies at the heart of medicinal chemistry, a field that intrinsically bridges the gap between synthetic chemistry and biological sciences. The compound this compound serves as a pertinent example of a foundational scaffold that is increasingly utilized in multidisciplinary research to develop new bioactive molecules. This research area focuses on the design, synthesis, and biological evaluation of new compounds, leveraging the principles of chemical biology to probe and modulate biological systems.

The pyridine ring, a core component of this compound, is a well-established "privileged scaffold" in medicinal chemistry. rsc.org This designation stems from its presence in a wide array of FDA-approved drugs and its ability to interact with a diverse range of biological targets. rsc.org The versatility of the pyridine nucleus allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives for biological screening. nih.gov Researchers are actively exploring various synthetic routes to create highly substituted pyridines, which can then be tested for a multitude of pharmacological activities. nih.gov

A key strategy at the chemistry-biology interface is the concept of bioisosterism , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.netmdpi.comnih.gov For instance, the chloro and ethnone moieties of this compound can be systematically replaced or modified to create bioisosteres. This approach has been successfully applied to pyridine derivatives to develop novel therapeutic agents. rsc.org The strategic replacement of substituents can lead to significant improvements in a drug candidate's properties, addressing issues such as metabolism, toxicity, and solubility. nih.gov

Recent research has demonstrated the power of this multidisciplinary approach. For example, novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives have been synthesized and evaluated for their anti-fibrotic activity, showcasing the direct application of synthetic chemistry to address a specific biological problem. mdpi.com In these studies, chemists design and create new molecules, which are then passed on to biologists for in-depth evaluation of their effects on cellular pathways and disease models. This iterative cycle of design, synthesis, and testing is crucial for the discovery of new drug candidates. The synthesis of 2-substituted pyridines, a class of compounds prominent in medicinal chemistry, is an active area of research, with new methods being developed to facilitate the creation of diverse molecular architectures. acs.org

The future of research involving scaffolds like this compound will likely see an even greater integration of chemistry and biology. The use of advanced screening techniques, computational modeling, and a deeper understanding of biological pathways will guide the rational design of new derivatives with enhanced therapeutic potential. The ongoing collaboration between synthetic chemists and biologists is essential for translating the potential of these chemical building blocks into tangible clinical benefits.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-1-(6-chloropyridin-2-yl)ethanone, and how is reaction progress monitored?

- Methodological Answer : A common approach involves alkylation of substituted pyridines with chloroacetyl chloride under controlled conditions. For example, analogous compounds like 2-chloro-1-(3-chlorophenyl)ethanone are synthesized via acylation in dichloromethane (DCM) with aqueous NaOH at 0°C for 3 hours . Reaction progress is typically monitored using HPLC chromatography to ensure intermediate purity (>95% by HPLC) before proceeding to subsequent steps. Post-synthesis, characterization employs NMR, NMR, and elemental analysis .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Use chemical fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Contaminated materials should be neutralized with inert absorbents (e.g., sand) before disposal. Avoid exposure to oxidizers or high heat, as decomposition may release toxic gases (e.g., HCl, CO) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Confirmation of structure involves and NMR to verify substituent positions on the pyridine and ethanone moieties. LC/MS is used to confirm molecular weight, while elemental analysis (C, H, N) validates purity. For crystalline derivatives, X-ray diffraction with SHELXL software resolves bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.